3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
CAS No.: 1705783-56-7
Cat. No.: VC4389150
Molecular Formula: C22H27NO4S
Molecular Weight: 401.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705783-56-7 |
|---|---|
| Molecular Formula | C22H27NO4S |
| Molecular Weight | 401.52 |
| IUPAC Name | 3-(2-methoxynaphthalen-1-yl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
| Standard InChI | InChI=1S/C22H27NO4S/c1-27-21-11-7-15-5-3-4-6-19(15)20(21)10-12-22(24)23-16-8-9-17(23)14-18(13-16)28(2,25)26/h3-7,11,16-18H,8-10,12-14H2,1-2H3 |
| Standard InChI Key | LZVUTTDSPKWMQO-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3C4CCC3CC(C4)S(=O)(=O)C |
Introduction
The compound 3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a complex organic molecule featuring a naphthalene ring system, a propanone backbone, and an azabicyclooctane moiety. This compound is not directly mentioned in the provided search results, so we will discuss its components and similar compounds to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of such a compound would typically involve multiple steps, including the formation of the azabicyclooctane ring, introduction of the methylsulfonyl group, and coupling with the naphthalene moiety. Characterization would involve techniques like NMR spectroscopy (¹H and ¹³C NMR) and mass spectrometry to confirm the structure and purity.
Potential Applications
Compounds with similar structures are often explored for their pharmacological properties, such as enzyme inhibition or receptor binding. The presence of a chiral center and a methylsulfonyl group could suggest potential applications in drug development, particularly in areas requiring stereoselective interactions.
Research Findings and Data
Given the lack of specific data on this compound, we can consider related compounds for insights into potential biological activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume